molecular formula C18H16N2O4 B5750265 N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5750265
M. Wt: 324.3 g/mol
InChI Key: YZQWSRDGDUZMGO-UHFFFAOYSA-N
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Description

N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{[(FURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for multiple points of chemical modification, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[[4-[(furan-2-carbonylamino)methyl]phenyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-17(15-3-1-9-23-15)19-11-13-5-7-14(8-6-13)12-20-18(22)16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQWSRDGDUZMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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